molecular formula C21H28N2O B5870407 N'-hydroxy-4-(4-octylphenyl)benzenecarboximidamide

N'-hydroxy-4-(4-octylphenyl)benzenecarboximidamide

Cat. No.: B5870407
M. Wt: 324.5 g/mol
InChI Key: VVROJRYBOURQCI-UHFFFAOYSA-N
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Description

N’-hydroxy-4-(4-octylphenyl)benzenecarboximidamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields

Properties

IUPAC Name

N'-hydroxy-4-(4-octylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)21(22)23-24/h9-16,24H,2-8H2,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVROJRYBOURQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(4-octylphenyl)benzenecarboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-octylbenzenecarboximidamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, typically involving a solvent such as ethanol or methanol, and a catalyst to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of N’-hydroxy-4-(4-octylphenyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure efficient production.

    Optimization: Reaction conditions are optimized for maximum yield and purity, often involving advanced techniques such as continuous flow reactors.

    Purification: The final product is purified using methods like recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(4-octylphenyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted benzenecarboximidamides with various functional groups.

Scientific Research Applications

N’-hydroxy-4-(4-octylphenyl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(4-octylphenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group plays a crucial role in its reactivity and binding to target molecules. It can inhibit or activate certain enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-4-pentylbenzenecarboximidamide
  • N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide
  • N’-hydroxy-4-(trifluoromethyl)benzenecarboximidamide

Uniqueness

N’-hydroxy-4-(4-octylphenyl)benzenecarboximidamide is unique due to its octylphenyl substituent, which imparts distinct chemical and physical properties. This differentiates it from other similar compounds and makes it a valuable subject for research in various fields.

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